3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal
Brand Name:
Vulcanchem
CAS No.:
4098-06-0
VCID:
VC20760936
InChI:
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3
SMILES:
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Molecular Formula:
C12H16O7
Molecular Weight:
272.25 g/mol
3,4,6-Tri-O-acetyl-D-galactal
CAS No.: 4098-06-0
Cat. No.: VC20760936
Molecular Formula: C12H16O7
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4098-06-0 |
|---|---|
| Molecular Formula | C12H16O7 |
| Molecular Weight | 272.25 g/mol |
| IUPAC Name | (3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 |
| Standard InChI Key | LLPWGHLVUPBSLP-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator